3-fluoro-N-(3-nitrophenyl)benzamide
Description
3-Fluoro-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the 3-position of the benzoyl group and a 3-nitrophenyl group attached to the amide nitrogen. The compound is synthesized via acylation reactions, typically involving the reaction of 3-fluorobenzoyl chloride with 3-nitroaniline under basic conditions (e.g., NaH in dry DMF), followed by recrystallization from dichloromethane to yield a yellow solid . Key physicochemical properties include a melting point of 174°C, with structural confirmation via IR, NMR, and HRMS analyses . The 3-nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 3-fluoro substituent modulates electronic distribution and steric hindrance.
Properties
IUPAC Name |
3-fluoro-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(8-11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRKXRFILYYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-nitrophenyl)benzamide typically involves the following steps:
Nitration: The nitration of a suitable precursor, such as 3-fluorobenzamide, using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.
Amidation: The resulting nitro compound is then subjected to amidation with an appropriate amine, such as 3-nitroaniline, under conditions that facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent, or transition metal catalysts like palladium.
Major Products
Reduction: The major product would be 3-amino-N-(3-nitrophenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
3-fluoro-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, as the nitro and fluoro groups can interact with biological targets in unique ways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-nitrophenyl)benzamide would depend on its specific application. Generally, the compound may interact with biological targets through:
Binding to Enzymes: The nitro and fluoro groups can form specific interactions with enzyme active sites, potentially inhibiting their activity.
Receptor Interaction: The compound may bind to receptors on cell surfaces, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural, synthetic, and functional distinctions between 3-fluoro-N-(3-nitrophenyl)benzamide and analogous benzamide derivatives.
Table 1: Comparative Analysis of Benzamide Derivatives
Structural and Electronic Effects
- Substituent Position and Electronic Influence :
- The 3-nitro group in the target compound enhances electron-withdrawing effects compared to analogs like 41 and 42 , which feature nitro groups on an oxadiazole ring. This difference alters reactivity in further substitution reactions .
- Fluorine vs. Methyl/Chloro : Fluorine’s electronegativity and small atomic radius reduce steric hindrance compared to bulkier groups like methyl (compound 42 ) or chloro (compound in ), impacting molecular packing and solubility .
Physicochemical Properties
- Melting Points : The target compound’s melting point (174°C ) is higher than 42 (158°C ), likely due to stronger intermolecular interactions (e.g., hydrogen bonding via the nitro group) compared to methyl’s weaker van der Waals forces .
- Polymorphism : Unlike 3-fluoro-N-(3-fluorophenyl)benzamide , which exhibits concomitant polymorphism due to positional disorder , the target compound’s nitro group may stabilize a single crystalline form through stronger dipole interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
